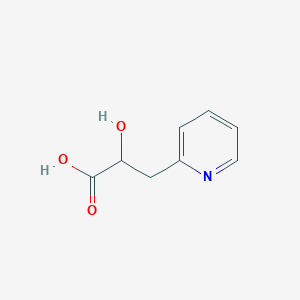

2-Hydroxy-3-(pyridin-2-yl)propanoic acid

Description

Structural Characterization within Organic Compound Classes

Classification as a Substituted Propanoic Acid

At its core, the molecule features a three-carbon carboxylic acid chain, classifying it as a derivative of propanoic acid. The presence of a hydroxyl (-OH) group on the second carbon (alpha-carbon) further categorizes it as an alpha-hydroxy acid. This structural motif is significant, as alpha-hydroxy acids are known for their distinct chemical reactivity and presence in various biologically relevant molecules. The carboxylic acid group imparts acidic properties to the molecule and provides a site for a variety of chemical transformations, such as esterification and amide bond formation.

Table 1: Physicochemical Properties of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC=NC(=C1)CC(C(=O)O)O |

| InChIKey | RAOAWTKYEHBLHT-UHFFFAOYSA-N |

Characterization as a Pyridine (B92270) Derivative

The molecule is also characterized by the presence of a pyridine ring attached to the third carbon of the propanoic acid chain. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The inclusion of this pyridine moiety significantly influences the compound's properties, introducing basicity due to the lone pair of electrons on the nitrogen atom and providing a scaffold that is prevalent in many biologically active compounds. The pyridine ring's electronic properties and its ability to engage in various interactions, such as hydrogen bonding and pi-stacking, are key to its role in broader chemical and biological contexts.

Stereochemical Considerations and Isomerism

A critical aspect of the structure of this compound is the presence of a chiral center at the second carbon atom of the propanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a pyridin-2-ylmethyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-2-Hydroxy-3-(pyridin-2-yl)propanoic acid and (S)-2-Hydroxy-3-(pyridin-2-yl)propanoic acid. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules, a crucial consideration in bioorganic chemistry and drug design.

Academic Context and Interdisciplinary Research Relevance

The hybrid nature of this compound, combining a pyridine heterocycle with an alpha-hydroxy acid side chain, makes it a relevant subject of study in multiple fields of chemistry.

Significance in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry and materials science. nih.gov The pyridine scaffold is a "privileged structure," meaning it is frequently found in approved drugs and biologically active compounds. mdpi.com Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comcncb.ac.cn The presence of the pyridine ring in this compound suggests its potential as a precursor or a key component in the synthesis of more complex heterocyclic systems with tailored electronic and steric properties. The basic nitrogen atom can also act as a ligand, allowing for the formation of coordination complexes with various metals. bohrium.com

Role as a Synthetic Intermediate

As a synthetic intermediate, this compound serves as a foundational molecule for the construction of more complex chemical structures. The presence of the carboxylic acid and hydroxyl functional groups allows for a variety of chemical transformations. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the hydroxyl group can undergo oxidation or be transformed into a better leaving group for substitution reactions. The pyridine ring itself can be subject to N-oxidation or substitution reactions, further expanding its synthetic utility.

Despite its potential, detailed research findings on the specific applications of this compound as a synthetic intermediate are not extensively documented in publicly available scientific literature. While its structure suggests it could be a valuable precursor in the synthesis of various heterocyclic compounds and potentially in the development of new pharmaceutical agents, specific reaction schemes and their outcomes are not readily found.

The following table summarizes the potential, yet currently undocumented, synthetic transformations of this compound:

| Reactant | Reagent/Condition | Potential Product Class |

| This compound | Alcohol, Acid catalyst | Esters |

| This compound | Amine, Coupling agent | Amides |

| This compound | Thionyl chloride | Acid Chlorides |

| This compound | Oxidizing agent | Keto-acids |

Further research and publication in this area would be necessary to fully elucidate the practical applications and synthetic pathways involving this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-hydroxy-3-pyridin-2-ylpropanoic acid |

InChI |

InChI=1S/C8H9NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4,7,10H,5H2,(H,11,12) |

InChI Key |

RAOAWTKYEHBLHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Pyridin 2 Yl Propanoic Acid and Its Analogues

Conventional Chemical Synthesis Routes

Conventional methods for the synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid often rely on multi-step sequences starting from readily available pyridine (B92270) precursors. These routes, while established, necessitate careful optimization of reaction conditions to achieve desirable yields and purity.

Multi-Step Approaches Utilizing Pyridine Precursors

A common strategy involves the use of pyridine-2-carboxaldehyde as a key starting material. One plausible synthetic route is an aldol-type condensation reaction. This involves the reaction of an activated acetic acid equivalent with pyridine-2-carboxaldehyde. For instance, a Reformatsky reaction, employing an alpha-halo ester and a metal such as zinc, could be utilized to form the carbon-carbon bond and introduce the hydroxyl group simultaneously.

Another approach could involve the alpha-hydroxylation of 3-(pyridin-2-yl)propanoic acid. This, however, can be challenging due to the potential for competing reactions on the pyridine ring.

A multi-step synthesis could also commence with 2-picoline (2-methylpyridine). This can be halogenated at the methyl group, followed by conversion to a nitrile. Subsequent hydrolysis and hydroxylation steps would lead to the desired product.

Reaction Conditions and Optimization Strategies for Yield and Purity

The success of these conventional routes is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst used.

For aldol-type reactions, the choice of the enolate precursor and the reaction temperature are critical for controlling side reactions, such as self-condensation of the aldehyde or dehydration of the aldol (B89426) product. The use of a non-nucleophilic base is often preferred to avoid unwanted side reactions.

Purification of the final product and intermediates is another crucial aspect. Techniques such as column chromatography, recrystallization, and acid-base extraction are commonly employed to isolate the this compound with high purity. The optimization of these purification steps is essential for obtaining a product that meets the required analytical standards.

A significant challenge in these syntheses is the potential for competing reactions, such as oxidation of the aldehyde starting material or reactions involving the pyridine nitrogen. Careful control of the reaction atmosphere (e.g., using an inert gas like argon or nitrogen) and the choice of reagents can help to minimize these side reactions.

Below is a table summarizing hypothetical reaction parameters for an aldol-type synthesis:

| Parameter | Condition | Rationale |

| Aldehyde | Pyridine-2-carboxaldehyde | Readily available starting material. |

| Enolate Precursor | Ethyl bromoacetate | Common reagent for Reformatsky reaction. |

| Metal | Activated Zinc | Promotes the formation of the organozinc reagent. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reactants. |

| Temperature | 0 °C to reflux | Initial cooling to control exotherm, followed by heating to drive the reaction to completion. |

| Work-up | Acidic hydrolysis | To protonate the alkoxide and hydrolyze the ester. |

Catalytic Systems in Propanoic Acid Formation

While direct catalytic formation of the propanoic acid moiety in this specific molecule is not widely documented, related catalytic systems can be considered. For instance, catalytic hydrogenation of a precursor containing a double bond or another reducible functional group could be a viable step in a multi-step synthesis. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for such transformations.

Furthermore, the use of phase-transfer catalysts could be explored to facilitate reactions between reactants in different phases, potentially improving reaction rates and yields.

Stereoselective and Asymmetric Synthesis

The presence of a chiral center at the C2 position of this compound makes its stereoselective and asymmetric synthesis a topic of significant interest. These methods aim to produce a single enantiomer of the target molecule, which is often crucial for its biological activity.

Chiral Auxiliaries and Reagents in Diastereoselective Synthesis

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. nih.gov

For the synthesis of this compound, a chiral auxiliary could be attached to an acetic acid derivative. The resulting chiral enolate would then react with pyridine-2-carboxaldehyde in a diastereoselective aldol reaction. The stereochemistry of the newly formed stereocenter would be controlled by the steric and electronic properties of the chiral auxiliary.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultams. The choice of the auxiliary and the reaction conditions (e.g., Lewis acid, solvent) can significantly influence the diastereoselectivity of the reaction.

The following table presents a hypothetical example of a diastereoselective aldol reaction using an Evans' oxazolidinone auxiliary:

| Step | Reagents and Conditions | Expected Outcome | Diastereomeric Excess (d.e.) |

| 1. Acylation | Acetic anhydride (B1165640), LiCl, Triethylamine | N-acetyloxazolidinone | - |

| 2. Enolate Formation | Di-n-butylboron triflate, Triethylamine, -78 °C | Boron enolate | - |

| 3. Aldol Reaction | Pyridine-2-carboxaldehyde, -78 °C to 0 °C | Diastereomeric aldol adducts | >95% |

| 4. Auxiliary Removal | Lithium hydroxide, Hydrogen peroxide | Chiral this compound | - |

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, an enantioselective aldol reaction catalyzed by a chiral Lewis acid or a chiral organocatalyst could be employed. youtube.com For example, a chiral proline-derived catalyst could be used to catalyze the direct asymmetric aldol reaction between pyridine-2-carboxaldehyde and a suitable ketone or aldehyde. youtube.com

Another powerful strategy is the asymmetric reduction of a prochiral ketone precursor, such as 2-oxo-3-(pyridin-2-yl)propanoic acid. This can be achieved using a chiral reducing agent or a catalytic amount of a chiral catalyst in the presence of a stoichiometric reducing agent (e.g., borane (B79455) or hydrogen gas). Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their high enantioselectivity in the reduction of ketones.

A hypothetical enantioselective reduction is outlined in the table below:

| Substrate | Catalyst | Reducing Agent | Solvent | Enantiomeric Excess (e.e.) |

| Ethyl 2-oxo-3-(pyridin-2-yl)propanoate | (R)-CBS catalyst | Borane-dimethyl sulfide (B99878) complex | Tetrahydrofuran (THF) | >90% |

Resolution Techniques for Enantiomeric Purity (e.g., Chiral High Performance Liquid Chromatographic Resolution)

The separation of racemic mixtures of this compound into its constituent enantiomers is crucial for evaluating their specific biological activities. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for the analytical and preparative-scale resolution of chiral compounds.

The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These CSPs are typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. The separation is achieved due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different binding affinities and, consequently, different retention times on the column.

For the resolution of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. These CSPs often employ derivatives like carbamates or benzoates to enhance their chiral recognition capabilities. The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), along with acidic or basic additives, plays a critical role in achieving optimal separation.

A systematic approach to method development for the chiral resolution of a novel compound like this compound would involve screening a variety of polysaccharide-based columns with different mobile phase compositions. The elution order of the enantiomers can be influenced by several factors, including the specific CSP, the nature of the alcohol modifier in the mobile phase, and the column temperature.

Below is an interactive data table illustrating a hypothetical, yet representative, screening for the chiral HPLC resolution of this compound, based on typical results for structurally similar chiral acids.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Elution Order |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/TFA (80:20:0.1) | 1.0 | 25 | 2.1 | (R)-enantiomer then (S)-enantiomer |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/TFA (80:20:0.1) | 1.0 | 25 | 1.8 | (S)-enantiomer then (R)-enantiomer |

| Cellulose tris(4-methylbenzoate) | Hexane/Ethanol/TFA (90:10:0.1) | 0.8 | 30 | 2.5 | (R)-enantiomer then (S)-enantiomer |

TFA: Trifluoroacetic acid

Biocatalytic and Enzymatic Synthetic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. The high stereoselectivity of enzymes allows for the direct synthesis of enantiomerically pure products, often under mild reaction conditions.

A potential biocatalytic route to this compound could involve the hydroxylation of a suitable precursor, such as 3-(pyridin-2-yl)propanoic acid. This transformation can be catalyzed by hydroxylase enzymes, particularly cytochrome P450 monooxygenases or other dioxygenases.

The initial step in developing such a process is the screening of a diverse range of microorganisms or isolated enzymes for their ability to catalyze the desired hydroxylation reaction. Organisms known to metabolize aromatic or heterocyclic compounds are often good candidates. Once an active enzyme is identified, its performance can be further improved through protein engineering techniques like directed evolution or site-directed mutagenesis. These methods can enhance the enzyme's activity, stability, and, crucially, its regioselectivity and stereoselectivity to favor the production of the desired enantiomer of this compound.

For instance, flavin-dependent monooxygenases have been identified that catalyze the ortho-decarboxylative hydroxylation of pyridine ring systems. While the target reaction is not a decarboxylation, this demonstrates the capability of enzymes to perform regioselective hydroxylations on pyridine derivatives. nih.gov

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the in-situ regeneration of expensive cofactors (like NADH or NADPH) and increased enzyme stability within the cellular environment. For the stereospecific production of this compound, a whole-cell system could be designed to express a specific ketoreductase that reduces a precursor like 2-Oxo-3-(pyridin-2-yl)propanoic acid to the desired chiral hydroxy acid.

The selection of the microbial host is critical. Escherichia coli and various yeast species are commonly used due to their well-understood genetics and ease of cultivation. The process would involve growing the recombinant microbial cells to a suitable density and then introducing the precursor substrate for biotransformation. Optimization of reaction parameters such as pH, temperature, substrate concentration, and aeration is essential to maximize the yield and enantiomeric excess of the product.

The following table presents plausible data for the whole-cell biotransformation of 2-Oxo-3-(pyridin-2-yl)propanoic acid to (S)-2-Hydroxy-3-(pyridin-2-yl)propanoic acid using different engineered microbial strains.

| Microbial Host | Expressed Ketoreductase | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |

|---|---|---|---|---|---|

| E. coli BL21(DE3) | KRED1 from Lactobacillus kefir | 10 | 95 | >99 (S) | 24 |

| Saccharomyces cerevisiae | Engineered Reductase variant 3A | 15 | 92 | 98 (S) | 36 |

| Pichia pastoris | Carbonyl Reductase from Candida magnoliae | 12 | 98 | >99 (S) | 20 |

Enzymatic cascade reactions, where multiple enzymatic steps are carried out in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules. This approach minimizes waste, reduces processing time, and can drive unfavorable equilibria towards product formation.

For the synthesis of derivatives of this compound, a cascade could be designed to introduce additional functionalities. For example, a cascade could be envisioned starting from a simpler pyridine derivative. A monooxygenase could first introduce a hydroxyl group onto the pyridine ring, followed by the action of a series of enzymes to build the propanoic acid side chain with the desired stereochemistry at the alpha-carbon.

Alternatively, a cascade could start with the target molecule and further modify it. For instance, a transaminase could be used to convert the hydroxyl group to an amino group, leading to the synthesis of chiral amino acid analogues. The successful implementation of such cascades relies on the compatibility of the chosen enzymes in terms of their optimal reaction conditions (pH, temperature) and the absence of cross-inhibition by substrates or products of other enzymes in the cascade.

The transition of a biocatalytic process from the laboratory to an industrial scale requires careful process development and optimization. Key considerations include the choice of the biocatalyst (free enzyme vs. immobilized enzyme vs. whole cells), reactor design, and downstream processing for product purification.

For whole-cell biotransformations, fed-batch or continuous fermentation strategies can be employed to achieve high cell densities and, consequently, high product titers. Immobilization of the biocatalyst, either as whole cells or isolated enzymes, on a solid support can facilitate catalyst recovery and reuse, thereby improving the process economics.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 3 Pyridin 2 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid can be readily converted to esters and amides through reactions with alcohols and amines, respectively. These transformations typically require activation of the carboxyl group to facilitate nucleophilic attack.

Esterification is commonly achieved under acidic conditions, following the general mechanism of Fischer esterification. masterorganicchemistry.com Protonation of the carbonyl oxygen of the carboxylic acid enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by an alcohol. The reaction is an equilibrium process and is often driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

A general scheme for the esterification is as follows:

Reactants: this compound, an alcohol (R'OH)

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Product: The corresponding ester, 2-Hydroxy-3-(pyridin-2-yl)propanoate.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alkoxides and the potential for acid-base reactions, the carboxylic acid often requires activation. mdpi.com Common methods for amide bond formation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine.

A representative amidation reaction can be summarized as:

Reactants: this compound, an amine (R'R''NH)

Reagents: A coupling agent (e.g., DCC, EDCI) and an activating agent (e.g., HOBt). mdpi.com

Product: The corresponding amide, N-substituted-2-hydroxy-3-(pyridin-2-yl)propanamide.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄), Heat | Alkyl 2-hydroxy-3-(pyridin-2-yl)propanoate |

| Amidation | Amine (R'R''NH), Coupling agent (e.g., DCC, EDCI) | N,N-disubstituted-2-hydroxy-3-(pyridin-2-yl)propanamide |

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a significant reaction pathway for this compound, particularly under thermal stress or specific catalytic conditions. The stability of the resulting carbanion or carbocation intermediate plays a crucial role in the feasibility of this reaction. organic-chemistry.org For α-hydroxy acids, decarboxylation can be influenced by the presence of the adjacent hydroxyl group.

For pyridinecarboxylic acids, the mechanism of decarboxylation can be influenced by the acidity of the solution. researchgate.net In the case of 3-hydroxy- and 3-aminopicolinic acids, which bear some structural resemblance to the title compound, two distinct mechanisms have been proposed: a ylide mechanism at low acidity and a protonation mechanism at higher acidities. researchgate.net

Ylide Mechanism: At lower pH, the zwitterionic form of the molecule can undergo decarboxylation through the formation of an ylide intermediate. The electron-withdrawing nature of the pyridine (B92270) ring can stabilize the negative charge that develops on the carbon atom upon loss of CO₂.

Protonation Mechanism: At higher acidities, protonation of the pyridine nitrogen would further enhance the electron-withdrawing effect, potentially facilitating decarboxylation. However, studies on related compounds suggest that protonation at the 2-position of the pyridine ring can also lead to an intermediate that readily decarboxylates. researchgate.net

The presence of the hydroxyl group at the α-position can also influence the decarboxylation pathway, potentially through the formation of a cyclic transition state.

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo oxidation to a carbonyl group or be converted into ethers and esters.

Oxidation Reactions to Carbonyls

The secondary alcohol functionality can be oxidized to a ketone, yielding 2-oxo-3-(pyridin-2-yl)propanoic acid. A variety of oxidizing agents can be employed for this transformation. Chromium(VI)-based reagents, such as pyridinium (B92312) fluorochromate (PFC), are effective for the oxidation of α-hydroxy acids. asianpubs.orgias.ac.inasianpubs.orgresearchgate.net The reaction is typically carried out in an acidic medium and proceeds via the formation of a chromate (B82759) ester intermediate, followed by the rate-determining cleavage of the α-C-H bond. ias.ac.in

The general scheme for the oxidation is:

Reactant: this compound

Oxidizing Agent: Pyridinium fluorochromate (PFC) or other suitable oxidants. asianpubs.orgias.ac.inasianpubs.orgresearchgate.net

Product: 2-Oxo-3-(pyridin-2-yl)propanoic acid.

Kinetic studies on the oxidation of other α-hydroxy acids by PFC indicate that the reaction is first order with respect to the oxidant, the hydroxy acid, and the acid catalyst. asianpubs.orgasianpubs.org The reaction rate is also influenced by the solvent composition. asianpubs.orgias.ac.in

| Oxidizing Agent | Reaction Conditions | Product |

| Pyridinium fluorochromate (PFC) | Aqueous acetic acid, acid catalysis | 2-Oxo-3-(pyridin-2-yl)propanoic acid |

Etherification and Esterification of the Hydroxyl Group

The hydroxyl group can also act as a nucleophile, participating in etherification and esterification reactions.

Etherification would involve the reaction of the hydroxyl group with an alkyl halide or another suitable electrophile, typically under basic conditions to deprotonate the hydroxyl group and increase its nucleophilicity. A strong base like sodium hydride (NaH) would be required to form the alkoxide, which then undergoes a Williamson ether synthesis with an alkyl halide (R'-X).

Esterification of the hydroxyl group can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. nih.gov The base serves to neutralize the acid byproduct and to catalyze the reaction. This would result in the formation of an ester at the C2 position of the propanoic acid chain.

It is important to note that when both the carboxylic acid and the hydroxyl group are present, selective reaction at one site over the other requires careful choice of reagents and reaction conditions. For instance, esterification of the carboxylic acid is favored under acidic conditions (Fischer esterification), while esterification of the hydroxyl group is typically performed under basic conditions.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. nih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it does occur, is generally directed to the 3- and 5-positions, as the 2-, 4-, and 6-positions are more deactivated. youtube.com The side chain at the 2-position will also influence the regioselectivity of such reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution , particularly at the 2-, 4-, and 6-positions. youtube.comyoutube.com This reactivity is enhanced by the presence of a good leaving group at one of these positions. In the absence of a leaving group, very strong nucleophiles are required for substitution to occur. youtube.com The reactivity of the pyridine ring in the title compound towards nucleophiles would be influenced by the electronic effects of the 2-hydroxy-3-propanoic acid substituent.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient due to the presence of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS). This deactivation is a general characteristic of pyridine and its derivatives. scripps.edu Should an electrophilic substitution reaction be forced under harsh conditions, the substitution is predicted to occur at the C-3 or C-5 position (meta to the nitrogen atom), as these positions are less deactivated than the C-2, C-4, and C-6 positions.

However, a more viable strategy to achieve electrophilic substitution on the pyridine ring of a molecule like this compound involves the initial formation of the corresponding pyridine N-oxide. The N-oxide is significantly more reactive towards both electrophiles and nucleophiles. scripps.eduresearchgate.net The N-oxide functionality activates the pyridine ring, directing incoming electrophiles primarily to the C-4 position (para to the nitrogen), and to a lesser extent, the C-2 position. wikipedia.org Subsequent deoxygenation can then yield the substituted pyridine derivative.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Ring

| Reactant Condition | Expected Major Product Position(s) | Rationale |

|---|---|---|

| Direct Substitution (Forced) | C-3, C-5 | The pyridine ring is deactivated, with the least deactivation at the meta positions. |

Nucleophilic Attack and Ring Functionalization

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). stackexchange.comwikipedia.org This is because the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orgnih.gov

For this compound itself, direct nucleophilic substitution on the unsubstituted ring is unlikely as there is no leaving group. However, if a suitable leaving group (e.g., a halogen) were present at the C-4 or C-6 position of the pyridine ring, the molecule would be expected to readily undergo nucleophilic substitution.

A common strategy for the functionalization of pyridines involves the use of pyridine N-oxides. acs.orgresearchgate.net Activation of the pyridine ring through N-oxidation, followed by reaction with a nucleophile in the presence of an activating agent (like TsCl), can lead to substitution at the C-2 or C-4 positions. researchgate.netresearchgate.net

Table 2: Susceptibility to Nucleophilic Attack on the Pyridine Ring

| Position of Attack | Relative Reactivity | Mechanistic Rationale |

|---|---|---|

| C-2, C-4, C-6 | High | The electronegative nitrogen atom can effectively stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com |

Quaternization and N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it susceptible to reactions with electrophiles at the nitrogen center.

Quaternization: This involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium salt. This reaction is a fundamental characteristic of pyridines. The quaternization of the picolinic carbon (the carbon adjacent to the pyridine ring) has been a subject of study for the synthesis of pyridylalkanoic acids. rsc.org

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.orgmdpi.com As mentioned previously, N-oxidation is a crucial step in activating the pyridine ring for both electrophilic and nucleophilic substitution reactions. researchgate.netsemanticscholar.org Pyridine N-oxides are versatile synthetic intermediates in heterocyclic chemistry. researchgate.netarkat-usa.org

Mechanistic Studies of Key Transformation Pathways

While specific mechanistic studies for this compound are not extensively documented in the available literature, the mechanisms of key transformation pathways can be inferred from the well-established reactivity of the pyridine nucleus.

The mechanism for nucleophilic aromatic substitution on a pyridine ring (should a leaving group be present) proceeds through a two-step addition-elimination pathway. The first step involves the attack of the nucleophile on the electron-deficient carbon atom (typically C-2 or C-4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In this intermediate, the negative charge is delocalized over the aromatic ring and onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com The second step involves the departure of the leaving group, which restores the aromaticity of the ring to yield the substituted product. The initial attack of the nucleophile is generally the rate-determining step. stackexchange.com

The mechanism of electrophilic substitution on a pyridine N-oxide involves the initial attack of the electrophile on the electron-rich oxygen atom or the activated ring carbons (C-2 or C-4). The resulting intermediate then rearomatizes to give the substituted pyridine N-oxide, which can subsequently be deoxygenated if desired.

Structural Modification and Derivative Synthesis of 2 Hydroxy 3 Pyridin 2 Yl Propanoic Acid

Modifications of the Pyridine (B92270) Heterocycle

The pyridine ring is a key pharmacophore in many biologically active molecules. Its modification can significantly impact the electronic properties, steric profile, and binding interactions of the parent compound.

The pyridine ring in 2-Hydroxy-3-(pyridin-2-yl)propanoic acid is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions or through activation of the ring, substitutions can be achieved. More commonly, nucleophilic aromatic substitution (SNAr) is a viable strategy, particularly if a leaving group is present on the ring.

Electrophilic Aromatic Substitution: Direct electrophilic substitution, such as nitration or halogenation, would likely require harsh conditions and may lead to a mixture of products, with substitution favoring the positions meta to the nitrogen atom (positions 3' and 5'). The activating effect of the alkyl substituent is likely to be modest.

Nucleophilic Aromatic Substitution: A more controlled approach involves the synthesis of a pyridine ring that is pre-functionalized with a good leaving group, such as a halogen. For instance, starting with a 2-chloro- or 2-bromopyridine (B144113) derivative would allow for subsequent nucleophilic displacement by various nucleophiles to introduce a range of substituents at specific positions on the pyridine ring.

| Starting Material Analogue | Reagent/Condition | Expected Product |

| 2-Hydroxy-3-(4-chloro-pyridin-2-yl)propanoic acid | NaOMe | 2-Hydroxy-3-(4-methoxy-pyridin-2-yl)propanoic acid |

| 2-Hydroxy-3-(4-chloro-pyridin-2-yl)propanoic acid | NH3 | 2-Hydroxy-3-(4-amino-pyridin-2-yl)propanoic acid |

| 2-Hydroxy-3-(4-chloro-pyridin-2-yl)propanoic acid | KCN | 2-Hydroxy-3-(4-cyano-pyridin-2-yl)propanoic acid |

This table presents hypothetical reactions based on established principles of nucleophilic aromatic substitution on a pyridine ring.

The synthesis of fused heterocyclic systems, such as imidazopyridines, represents a significant structural modification that can substantially alter the molecule's properties. Imidazopyridines are a class of privileged structures in medicinal chemistry, known for their diverse biological activities.

One established method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While this compound itself is not a direct precursor, its structural backbone can be incorporated into synthetic routes leading to imidazopyridine analogues. For example, a derivative of 2-aminopyridine could be reacted with a suitable three-carbon building block related to the propanoic acid chain to construct the desired fused system.

A general approach to imidazopyridine synthesis involves the cyclocondensation of 2-aminopyridines with various reagents. For instance, a multi-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide can yield substituted imidazo[1,2-a]pyridines.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| 2-Aminopyridine | Aldehyde | Isocyanide | Substituted Imidazo[1,2-a]pyridine |

| 2-Aminopyridine | α-Haloketone | Substituted Imidazo[1,2-a]pyridine |

This table illustrates general synthetic strategies for imidazopyridines, which could be adapted to incorporate the structural motifs of this compound.

Alterations of the Propanoic Acid Chain

Modifications to the propanoic acid chain can influence the molecule's polarity, length, and the introduction of new functionalities for further derivatization.

Chain extension of the propanoic acid moiety to a butanoic or pentanoic acid derivative can be achieved through several classic organic synthesis methods. The Arndt-Eistert homologation is a well-established procedure for the one-carbon extension of carboxylic acids. This process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the homologous carboxylic acid.

Arndt-Eistert Homologation Example:

Acid Chloride Formation: this compound is reacted with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the corresponding acid chloride. The hydroxyl group would likely need to be protected prior to this step.

Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH2N2) to yield a diazoketone intermediate.

Wolff Rearrangement: The diazoketone is treated with a silver catalyst (e.g., Ag2O) in the presence of water to induce the Wolff rearrangement, which, after hydrolysis, produces 3-Hydroxy-4-(pyridin-2-yl)butanoic acid.

| Starting Material | Reaction Sequence | Homologated Product |

| This compound | 1. Protection of -OH2. SOCl23. CH2N24. Ag2O, H2O5. Deprotection | 3-Hydroxy-4-(pyridin-2-yl)butanoic acid |

This table outlines a plausible synthetic route for the homologation of this compound via the Arndt-Eistert reaction.

The introduction of new functional groups onto the propanoic acid chain can provide points for further derivatization or modulate the compound's properties. For instance, the carbon atom alpha to the carboxylic acid could be a site for functionalization.

One potential strategy involves the conversion of the carboxylic acid to an ester, followed by enolate formation and reaction with an electrophile. For example, the methyl ester of this compound could be treated with a strong base like lithium diisopropylamide (LDA) to generate an enolate, which could then be alkylated or reacted with other electrophiles. The hydroxyl group would require protection during this sequence.

Another approach could be the introduction of an amino group to create an amino acid derivative. For example, conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, would yield an amino-substituted propanoic acid derivative.

Substitutions and Derivatizations at the Hydroxyl Position

The secondary hydroxyl group is a prime site for modification through esterification and etherification reactions, allowing for the introduction of a wide variety of substituents.

Esterification: The hydroxyl group can be readily esterified by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. This reaction would yield an ester derivative, where the properties of the resulting molecule can be tuned by varying the R group of the acylating agent.

Etherification: The formation of an ether linkage at the hydroxyl position can be achieved through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagent | Product |

| Esterification | Acetyl Chloride | 2-Acetoxy-3-(pyridin-2-yl)propanoic acid |

| Esterification | Benzoyl Chloride | 2-(Benzoyloxy)-3-(pyridin-2-yl)propanoic acid |

| Etherification | 1. NaH2. Methyl Iodide | 2-Methoxy-3-(pyridin-2-yl)propanoic acid |

| Etherification | 1. NaH2. Benzyl Bromide | 2-(Benzyloxy)-3-(pyridin-2-yl)propanoic acid |

This table provides examples of potential derivatives of this compound that could be synthesized through esterification and etherification of the hydroxyl group.

Synthesis and Characterization of Structurally Related Heterocyclic Analogues (e.g., Furan (B31954), Thiophene (B33073) Derivatives)

The synthesis of heterocyclic analogues of this compound, where the pyridine moiety is replaced by other heterocycles like furan or thiophene, is a key area of interest for exploring structure-activity relationships. While direct synthetic routes for 2-hydroxy-3-(furan-2-yl)propanoic acid and 2-hydroxy-3-(thiophen-2-yl)propanoic acid are not extensively detailed in the available literature, their synthesis can be extrapolated from established methods for similar structures. google.com

One common approach involves the hydroarylation of α,β-unsaturated acids or esters. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like triflic acid (TfOH). researchgate.netmdpi.com A plausible synthetic pathway for 2-hydroxy-3-(furan-2-yl)propanoic acid could, therefore, involve an initial synthesis of a 3-(furan-2-yl)propenoic acid derivative, followed by a hydroxylation step at the α-carbon.

The characterization of these synthesized analogues relies on a combination of spectroscopic and analytical techniques. Key methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, confirming the presence of the furan or thiophene ring, and verifying the positions of the hydroxyl and carboxylic acid groups.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to support the proposed structures.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.

Below is a table summarizing the key characterization data that would be expected for these heterocyclic analogues.

| Compound | Molecular Formula | Key Expected Spectroscopic Data |

| 2-Hydroxy-3-(furan-2-yl)propanoic acid | C₇H₈O₄ | ¹H NMR: Signals corresponding to furan ring protons, a methine proton adjacent to the hydroxyl group, and methylene (B1212753) protons. ¹³C NMR: Resonances for furan ring carbons, carboxyl carbon, and carbons bearing the hydroxyl and furan groups. IR (cm⁻¹): Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid). |

| 2-Hydroxy-3-(thiophen-2-yl)propanoic acid | C₇H₈O₃S | ¹H NMR: Signals for thiophene ring protons, a methine proton, and methylene protons. ¹³C NMR: Resonances for thiophene ring carbons, carboxyl carbon, and carbons bearing the hydroxyl and thiophene groups. IR (cm⁻¹): Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid). |

Conjugation Chemistry for Hybrid Molecule Generation

The presence of both a hydroxyl and a carboxylic acid functional group in this compound makes it an excellent candidate for conjugation to other molecules, leading to the generation of hybrid molecules with potentially enhanced or novel biological activities. mdpi.com Conjugation can be achieved through various chemical reactions targeting these functional groups.

Esterification and Amidation:

The carboxylic acid moiety is readily converted into esters or amides.

Esterification: Reaction with various alcohols in the presence of an acid catalyst can yield a diverse library of ester derivatives.

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to an acid chloride can produce a wide range of amides. For example, the synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides has been successfully achieved via the azide coupling method. rsc.org

Etherification:

The hydroxyl group can be targeted for ether formation. Reaction with alkyl halides under basic conditions would lead to the corresponding ether derivatives.

Click Chemistry:

A more modern and highly efficient method for conjugation is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This would involve first modifying this compound to introduce either an azide or an alkyne functionality. This modified molecule can then be "clicked" onto a partner molecule bearing the complementary functionality, forming a stable triazole linker. This approach offers high yields and specificity. mdpi.com

The table below outlines potential conjugation strategies and the resulting hybrid molecule types.

| Functional Group Targeted | Conjugation Reaction | Partner Molecule Functional Group | Resulting Linkage | Hybrid Molecule Type |

| Carboxylic Acid | Esterification | Hydroxyl | Ester | Ester Conjugate |

| Carboxylic Acid | Amidation | Amine | Amide | Amide Conjugate |

| Hydroxyl | Etherification | Alkyl Halide | Ether | Ether Conjugate |

| Introduced Azide/Alkyne | Click Chemistry | Alkyne/Azide | Triazole | Triazole Conjugate |

Advanced Analytical Methodologies for Characterization and Quantitation

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating 2-Hydroxy-3-(pyridin-2-yl)propanoic acid from reaction mixtures, quantifying its purity, and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Due to the compound's polarity, conferred by the carboxylic acid, hydroxyl group, and pyridine (B92270) nitrogen, reversed-phase HPLC is the most suitable method.

A typical analytical setup would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comptfarm.pl The acidic nature of the analyte requires the mobile phase pH to be controlled, typically kept acidic (pH 2-4) to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape. helixchrom.com Detection is effectively achieved using a UV detector, as the pyridine ring is a strong chromophore, typically showing maximum absorbance around 260 nm.

For preparative purposes, the same principles apply but on a larger scale, using columns with a wider diameter to isolate larger quantities of the compound from impurities.

Illustrative HPLC Purity Analysis Data

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Retention Time (tʀ) | 6.8 minutes |

| Purity (by Area %) | 99.2% |

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal instability. The presence of polar hydroxyl and carboxylic acid groups would lead to poor peak shape and decomposition at the high temperatures required for elution. chromforum.org

Therefore, derivatization is essential. The compound's active hydrogens on the hydroxyl and carboxylic acid groups must be replaced with non-polar protecting groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the -OH and -COOH groups into -OSi(CH₃)₃ and -COOSi(CH₃)₃ ethers and esters, respectively. Alternatively, the carboxylic acid can be esterified (e.g., to a methyl ester) followed by silylation of the hydroxyl group. nih.govnih.gov Once derivatized, the resulting volatile compound can be readily analyzed by GC, typically on a mid-polarity capillary column, and detected by a Flame Ionization Detector (FID).

Hypothetical GC Analysis Data for a Silylated Derivative

| Parameter | Value |

|---|---|

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Derivatization Agent | BSTFA with 1% TMCS |

| Injector Temperature | 250°C |

| Oven Program | 100°C (2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | FID at 300°C |

| Retention Time (tʀ) | ~14.5 minutes (for the di-TMS derivative) |

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers (R and S). Distinguishing and quantifying these enantiomers is critical, particularly in pharmaceutical contexts. Chiral HPLC is the definitive method for determining enantiomeric excess (e.e.). nih.govnih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including hydroxy acids. nih.govoup.com The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes, depending on the specific column and the solubility of the compound. The differential interaction between the enantiomers and the chiral selector of the stationary phase allows for their baseline separation, and the relative area of the two peaks is used to calculate the enantiomeric excess. nih.gov

Illustrative Chiral HPLC Data for Enantiomeric Resolution

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (B130326):Trifluoroacetic Acid (80:20:0.1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 262 nm |

| Retention Time (tʀ) - Enantiomer 1 | 12.3 minutes |

| Retention Time (tʀ) - Enantiomer 2 | 14.1 minutes |

| Resolution (Rs) | > 1.5 |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each non-equivalent proton. The pyridine ring protons would appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton (-CH(OH)-) would likely be a doublet of doublets around δ 4.3 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) would be diastereotopic and appear as two distinct signals, each a doublet of doublets, between δ 2.9-3.2 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield (δ > 10 ppm), while the hydroxyl proton signal would also be a broad singlet with a variable chemical shift. researchgate.netpressbooks.pub

¹³C NMR: The carbon spectrum would show eight distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ ~175 ppm). The carbons of the pyridine ring would appear in the δ 120-150 ppm range. The methine carbon attached to the hydroxyl group would resonate around δ 70 ppm, and the methylene carbon would be found further upfield at approximately δ 40 ppm. siftdesk.orgresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships (e.g., between the -CH- and -CH₂- groups), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming assignments.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) | ¹H NMR | | ¹³C NMR | | :--- | :--- | :--- | | Assignment | δ (ppm), Multiplicity, J (Hz) | Assignment | δ (ppm) | | Pyridine H-6 | 8.45, d, J=4.5 | C=O | 174.5 | | Pyridine H-4 | 7.70, td, J=7.7, 1.8 | Pyridine C-2 | 158.0 | | Pyridine H-3 | 7.25, d, J=7.8 | Pyridine C-6 | 149.0 | | Pyridine H-5 | 7.20, dd, J=7.5, 4.8 | Pyridine C-4 | 136.5 | | -CH(OH)- | 4.20, dd, J=8.0, 4.5 | Pyridine C-5 | 123.0 | | -CH₂- (Ha) | 3.10, dd, J=14.0, 4.5 | Pyridine C-3 | 121.5 | | -CH₂- (Hb) | 2.95, dd, J=14.0, 8.0 | -CH(OH)- | 70.0 | | -COOH | >12.0, br s | -CH₂- | 40.0 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the compound would readily form a protonated molecule [M+H]⁺. For this compound (C₈H₉NO₃), the expected m/z value for this ion would be approximately 168. The fragmentation pattern (MS/MS) would likely show characteristic losses, such as the loss of water (H₂O) from the hydroxyl group and the loss of the carboxyl group (as CO₂ or HCOOH). cdnsciencepub.com A key fragmentation would be the cleavage of the C-C bond between the methylene group and the chiral center, yielding fragments corresponding to the pyridinylmethyl cation. rsc.orgacs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For the [M+H]⁺ ion of C₈H₉NO₃, the calculated exact mass would be 168.0655, which HRMS can measure to within a few parts per million (ppm), confirming the molecular formula and distinguishing it from other isobaric compounds. mdpi.com

Illustrative Mass Spectrometry Fragmentation Data

| Ion Type | Calculated Exact Mass (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| [M+H]⁺ | 168.0655 | C₈H₁₀NO₃⁺ |

| [M+H-H₂O]⁺ | 150.0549 | Loss of water |

| [M+H-HCOOH]⁺ | 122.0651 | Loss of formic acid |

| [C₆H₆N]⁺ | 92.0500 | Pyridin-2-ylmethyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are indispensable in the structural elucidation of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic transitions. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known characteristic absorptions of its constituent functional groups: a carboxylic acid, a secondary alcohol, and a pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit a series of absorption bands that confirm the presence of its key functional groups.

The most notable feature would be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info This broadening is a result of intermolecular hydrogen bonding. Superimposed on this broad band, the O-H stretch of the secondary alcohol group is also expected to appear in the 3400-3200 cm⁻¹ region.

A strong, sharp absorption band is anticipated between 1725 and 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The exact position of this band can be influenced by hydrogen bonding.

The spectrum would also display characteristic absorptions for the pyridine ring. These typically include C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range. C-H stretching vibrations from the aromatic pyridine ring are expected just above 3000 cm⁻¹, while the C-H stretches of the propanoic acid backbone would appear just below 3000 cm⁻¹.

Further significant bands include the C-O stretching vibration of the carboxylic acid and the secondary alcohol, which are expected in the 1320-1210 cm⁻¹ and 1200-1050 cm⁻¹ regions, respectively. A broad O-H bending vibration from the carboxylic acid may also be observed around 950-910 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alcohol | O-H Stretch | 3400 - 3200 | Medium, Broad |

| Pyridine Ring / Alkyl | C-H Stretch | 3100 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid / Alcohol | C-O Stretch | 1320 - 1050 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the pyridine ring.

Unconjugated carboxylic acids typically exhibit a weak n→π* transition at around 200-210 nm, which is often not practically useful for detailed analysis. libretexts.org The significant absorptions for this compound will arise from the π→π* and n→π* transitions of the pyridine moiety. Pyridine itself shows absorption bands in the UV region. The presence of substituents, such as the hydroxypropanoic acid group, can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε).

Based on data for similar pyridine derivatives, this compound is expected to display strong absorption bands in the ultraviolet region, likely around 200-280 nm. These absorptions are attributable to the π→π* transitions within the aromatic pyridine ring. A weaker n→π* transition, arising from the non-bonding electrons on the nitrogen atom, may also be observed at longer wavelengths, potentially above 270 nm. The exact λmax and ε values would be sensitive to the solvent used for the analysis due to solvatochromic effects.

Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Pyridine Ring | π → π* | ~ 200 - 280 |

| Pyridine Ring | n → π* | > 270 |

Theoretical and Computational Studies of 2 Hydroxy 3 Pyridin 2 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the geometry and vibrational frequencies of various organic compounds researchgate.netresearchgate.net. For 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311G++(d,p), can be used to determine key electronic properties.

These calculations can predict the distribution of electron density, which is crucial for identifying reactive sites within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, in similar pyridine-containing compounds, the nitrogen atom of the pyridine (B92270) ring often exhibits a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles.

Table 1: Theoretical Electronic Properties of this compound (Example Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can be employed to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be constructed. This analysis reveals the low-energy, and therefore more populated, conformations of the molecule in different environments. For similar molecules, it has been shown that multiple stable conformers can exist, with energy differences of a few kcal/mol researchgate.net. The global minimum conformation represents the most stable structure of the isolated molecule.

Quantum chemical calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of the molecule. Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental infrared (IR) and Raman spectra. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled to provide a reliable assignment of the observed spectral bands researchgate.netresearchgate.net.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical values, when compared with experimental data, can help to confirm the structure and assign specific resonances to individual atoms within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time mdpi.com. An MD simulation of this compound, typically in a solvent such as water, would involve solving Newton's equations of motion for the atoms in the system. This allows for the exploration of the molecule's conformational space and its interactions with the surrounding solvent molecules.

MD simulations can reveal how the molecule's conformation changes over time, providing insights into its flexibility. The simulations can also be used to study the solvation process, showing how water molecules arrange themselves around the solute and form hydrogen bonds with the hydroxyl, carboxyl, and pyridine groups. The stability of the system during the simulation can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions.

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules is crucial for drug design and discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govmdpi.commdpi.com. In the context of this compound, docking studies can be used to predict its binding mode within the active site of a target protein.

The process involves generating a set of possible conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. For example, docking studies on similar pyridine-containing ligands have identified key hydrogen bond interactions between the pyridine nitrogen and amino acid residues in the target protein's active site nih.gov.

Table 2: Example Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (Scoring Function) | -8.5 kcal/mol |

| Key Interacting Residues | LYS78, ASP184, PHE186 |

Note: The data in this table is hypothetical and serves as an example of the output from a molecular docking study.

Binding Affinity Prediction and Interaction Hotspots

The binding affinity of a ligand to a biological target is a critical determinant of its potential therapeutic efficacy. For this compound, both the pyridine ring and the carboxylic acid group are expected to play significant roles in molecular recognition and binding. The pyridine ring, being an aromatic and electron-deficient system, can engage in π-π stacking interactions with aromatic residues of a protein's binding pocket. Additionally, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov The carboxylic acid group provides a strong potential for hydrogen bonding, acting as both a hydrogen bond donor and acceptor, and can also participate in ionic interactions with positively charged residues. nih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and identify key interaction hotspots. Docking studies would predict the preferred binding pose of the molecule within a target's active site, while MD simulations can provide insights into the stability of the protein-ligand complex and the dynamics of their interactions over time.

Interaction hotspots are specific residues or regions within a binding site that contribute disproportionately to the binding free energy. For a molecule like this compound, key interaction hotspots in a hypothetical receptor could involve:

Hydrogen bonding: With residues such as Arginine, Lysine, Aspartate, Glutamate (B1630785), Serine, and Threonine.

π-π stacking: With aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Hydrophobic interactions: The ethyl bridge connecting the pyridine ring and the carboxylic acid can interact with nonpolar residues.

A hypothetical representation of the predicted binding interactions and their estimated energy contributions is presented in the table below.

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residue | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Ser, Thr, Tyr | -2 to -5 |

| Hydrogen Bond (Donor/Acceptor) | Carboxylic Acid | Arg, Lys, His, Asn, Gln | -3 to -6 |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp | -1 to -4 |

| Ionic Interaction | Carboxylate Anion | Arg, Lys | -5 to -10 |

| van der Waals | Propanoic Acid Chain | Ala, Val, Leu, Ile | -0.5 to -2 |

Structure-Activity Relationship (SAR) Studies through Computational Screening

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. Through computational screening, the effects of structural modifications on the binding affinity and activity of this compound can be systematically evaluated. The core scaffold of this compound presents several opportunities for modification.

Key modifications could include:

Substitution on the pyridine ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring can modulate its electronic properties and steric profile, thereby influencing its interactions with the target.

Alteration of the linker: The length and flexibility of the propanoic acid chain can be modified to optimize the spatial orientation of the key interacting moieties.

The following table outlines a hypothetical SAR study based on computational predictions.

| Modification | Rationale | Predicted Impact on Binding Affinity |

| Addition of a methyl group at the 4-position of the pyridine ring | Increase hydrophobicity and steric bulk | May increase or decrease affinity depending on the pocket topology |

| Addition of a fluorine atom at the 5-position of the pyridine ring | Modulate electronic properties and potentially form halogen bonds | Could enhance binding affinity |

| Esterification of the carboxylic acid | Remove a key hydrogen bond donor/acceptor and ionic interaction site | Likely to significantly decrease binding affinity |

| Replacement of the hydroxyl group with an amino group | Introduce a new hydrogen bond donor | May alter binding mode and affinity |

These computational SAR studies can guide the synthesis of new analogs with improved biological activity. For instance, studies on other pyridine derivatives have shown that the introduction of specific substituents can significantly enhance inhibitory potency.

Reaction Pathway Analysis and Transition State Modeling

The synthesis of this compound likely involves the hydroxylation of the carbon atom alpha to the carboxylic acid group. A plausible mechanism for this transformation is the oxidation of the side chain of a pyridine derivative. biosynce.comlibretexts.org

Computational chemistry, particularly density functional theory (DFT), can be used to model the reaction pathway and identify the transition states involved. For the hydroxylation of a precursor like 3-(pyridin-2-yl)propanoic acid, the reaction could proceed through a radical or an oxidative mechanism.

Hypothetical Reaction Pathway:

Activation: A strong oxidizing agent could abstract a hydrogen atom from the carbon adjacent to the carboxylic acid, forming a resonance-stabilized radical. The proximity of the pyridine ring can influence the stability of this intermediate.

Hydroxylation: The radical intermediate then reacts with a hydroxyl radical or a related oxygen-containing species to form the final product.

Transition State Modeling:

Computational modeling of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, intermediate(s), transition state(s), and product.

Frequency Analysis: Confirming the nature of the stationary points (i.e., minima for stable species and a single imaginary frequency for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state connects the correct reactant and product.

The activation energy (the energy difference between the reactant and the transition state) calculated from these models would provide a quantitative measure of the reaction's feasibility.

| Reaction Step | Description | Key Computational Insight |

| Hydrogen Abstraction | Removal of a proton and an electron from the alpha-carbon | Activation energy barrier, stability of the radical intermediate |

| Hydroxyl Radical Attack | Formation of the C-O bond | Geometry of the transition state, exothermicity of the reaction |

Understanding the reaction pathway at a molecular level can aid in optimizing reaction conditions to improve yield and selectivity.

Investigation of Biological and Biochemical Interactions

Enzyme Modulation and Inhibition Mechanisms

The influence of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid and its related compounds on enzyme activity is a key area of research. The primary focus has been on their potential to inhibit transferase enzymes, with implications for various cellular processes.

Modulation of Metabolic Pathways (e.g., via enzyme catalysis)

While the metabolism of 3-hydroxypropionate (B73278) is a known metabolic pathway, specific studies detailing the direct modulation of metabolic pathways by this compound through enzyme catalysis are not extensively available in the current scientific literature. The general pathway for 3-hydroxypropionate involves its conversion to acetyl-CoA, which can then enter the citric acid cycle. However, the influence of the pyridin-2-yl substitution on this pathway for the specific compound of interest has not been elucidated.

Kinetic Analysis of Enzyme-Substrate/Inhibitor Interactions

Detailed kinetic analyses for the interaction of this compound with specific enzymes are not readily found in published research. For the related and more potent inhibitor, 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid , it has been characterized as a mixed-type inhibitor concerning the substrate geranylgeranyl pyrophosphate (GGPP) and an uncompetitive inhibitor with respect to the Rab protein substrate. nih.gov This suggests a complex interaction where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but not at the active site for GGPP.

Receptor Binding and Ligand-Target Characterization

The presence of the pyridine (B92270) ring in this compound suggests a potential for interaction with various receptors in the central nervous system, given that the pyridine moiety is a common feature in many neuroactive compounds.

Investigation of Binding to Specific Receptor Subtypes (e.g., Glutamate (B1630785) Receptors, Nicotinic Acetylcholine (B1216132) Receptors for related compounds)

Direct experimental data on the binding of this compound to glutamate or nicotinic acetylcholine receptors (nAChRs) is limited. However, the scientific literature contains studies on structurally related compounds that provide some context. For instance, various pyridine-containing compounds have been synthesized and evaluated for their binding affinity to nAChRs. nih.gov These studies often explore how modifications to the pyridine ring and its substituents affect binding to different nAChR subtypes. nih.gov

Molecular Basis of Ligand Specificity and Potency

The molecular basis for the specificity and potency of ligands is a complex interplay of various factors including the three-dimensional structure of the ligand, its electronic properties, and its ability to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) with the amino acid residues in the binding pocket of the target receptor or enzyme. For pyridine derivatives, the position and nature of substituents on the pyridine ring have been shown to significantly influence their biological activity. mdpi.com In the absence of specific studies on this compound, a detailed understanding of the molecular basis of its ligand specificity and potency remains to be determined. General SAR studies on pyridine derivatives indicate that the presence and position of hydroxyl and carboxyl groups can enhance biological activity. mdpi.com

Role as a Building Block in Complex Bioactive Molecules

The unique structural features of this compound, combining a hydroxyl group, a carboxylic acid, and a pyridyl ring, make it an attractive scaffold for the synthesis of more complex and biologically active molecules. Its potential applications span from peptide mimetics to specialized pharmacological probes.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor affinity. The incorporation of non-natural amino acids and related structures is a key strategy in the development of peptidomimetics. While direct studies involving this compound in peptide mimetics are not extensively documented, its structural analogue, pyridyl-alanine, has been successfully utilized to enhance the properties of peptide drug candidates. nih.govacs.org

The pyridyl group in compounds like this compound can introduce several beneficial properties into a peptide backbone:

Increased Hydrophilicity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the resulting peptide mimetic. nih.gov

Aromatic Interactions: The pyridine ring can participate in π-stacking interactions with biological targets, contributing to binding affinity.

Structural Scaffolding: The defined stereochemistry of the hydroxy acid can be used to introduce specific conformational constraints into a peptide chain, which is crucial for mimicking the secondary structures of natural peptides like β-turns. nih.gov